3-Stearoyl-sn-glycerol 3-Stearoyl-sn-glycerol 1-monostearoylglycerol is a 1-monoglyceride that has stearoyl as the acyl group. It has a role as an algal metabolite and a Caenorhabditis elegans metabolite.
Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.
1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glyceryl monostearate is a natural product found in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 14811-92-8
VCID: VC20882487
InChI: InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Molecular Formula: C21H42O4
Molecular Weight: 358.6 g/mol

3-Stearoyl-sn-glycerol

CAS No.: 14811-92-8

Cat. No.: VC20882487

Molecular Formula: C21H42O4

Molecular Weight: 358.6 g/mol

* For research use only. Not for human or veterinary use.

3-Stearoyl-sn-glycerol - 14811-92-8

Specification

CAS No. 14811-92-8
Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
IUPAC Name 2,3-dihydroxypropyl octadecanoate
Standard InChI InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
Standard InChI Key VBICKXHEKHSIBG-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Introduction

Chemical Structure and Properties

Molecular Identity

3-Stearoyl-sn-glycerol is characterized by specific molecular identifiers that distinguish it from other similar compounds:

PropertyValue
CAS Number14811-92-8
Molecular FormulaC21H42O4
Molecular Weight358.6 g/mol
IUPAC Name[(2R)-2,3-dihydroxypropyl] octadecanoate
Alternate IUPAC Name(2R)-2,3-dihydroxypropyl octadecanoate

The compound is structurally defined as a 3-acyl-sn-glycerol that has octadecanoyl (stearoyl) as the 3-acyl group, serving as both a 1-monostearoylglycerol and a 3-acyl-sn-glycerol . Its structural specificity distinguishes it from positional isomers such as 1-stearoyl-sn-glycerol, with which it shares an enantiomeric relationship .

Physical Properties

The physical characteristics of 3-stearoyl-sn-glycerol contribute to its behavior in various environments:

PropertyValue
Density0.958 g/cm³
Boiling Point476.9°C at 760 mmHg
Flash Point151.9°C
Index of Refraction1.468

These physical properties influence its applications in research and industry, particularly regarding its thermal stability and behavior in different solvents .

Stereochemistry and Configuration

The stereochemical configuration of 3-stearoyl-sn-glycerol plays a crucial role in its biological activity and physical behavior. The compound possesses a chiral center at the second carbon of the glycerol backbone, resulting in the (R)-configuration that is specified in its systematic name . This configuration is critical for its biological recognition and function in metabolic processes.

The stereochemistry also significantly affects its optical properties. Research has shown that 3-stearoyl-sn-glycerol exhibits small specific optical rotation, which presents challenges in assessing its optical purity . Notably, studies have demonstrated that the sign of specific rotation for 3-stearoyl-sn-glycerol can change with dilution, which poses significant risks when assigning absolute configurations based solely on single-point optical rotation data .

Synthesis and Preparation Methods

Laboratory Synthesis

The laboratory synthesis of 3-stearoyl-sn-glycerol typically involves controlled esterification reactions:

Synthesis ApproachReaction ConditionsCatalysts
Direct Esterification140°C to 180°CAcidic catalysts (e.g., sulfuric acid, organic sulfonic acids)
TransesterificationSimilar temperaturesBasic catalysts (e.g., metal hydroxides)

The synthesis typically begins with the esterification of glycerol with stearic acid under carefully controlled conditions to ensure the correct positional specificity of the stearoyl group. This reaction requires precise control of temperature and catalyst concentration to achieve high yield and stereochemical purity.

Industrial Production

Industrial-scale production of glyceryl monostearate, which includes 3-stearoyl-sn-glycerol, often employs glycerolysis of triglycerides derived from vegetable or animal fats with glycerol. This process represents a more economical approach for large-scale production but may result in mixtures of positional isomers that require subsequent purification to isolate pure 3-stearoyl-sn-glycerol.

Chemical Reactions

Esterification and Transesterification

3-Stearoyl-sn-glycerol participates primarily in esterification and transesterification reactions owing to its hydroxyl groups and ester linkage. Esterification reactions typically occur with carboxylic acids to form more complex lipids, while transesterification involves the exchange of the stearoyl group with other acyl groups.

Reaction TypeReagentsProductsConditions
EsterificationCarboxylic acidsComplex lipidsAcidic or basic catalysis
TransesterificationEstersMixed acyl glycerolsBasic catalysis, elevated temperatures

These reactions are fundamental to both the synthesis of 3-stearoyl-sn-glycerol and its conversion to more complex lipids in laboratory and industrial settings.

Hydrolysis

Hydrolysis of 3-stearoyl-sn-glycerol occurs under both basic and acidic conditions, breaking the ester bond between the stearoyl group and the glycerol backbone:

Hydrolysis TypeReagentsProductsApplications
Basic HydrolysisNaOH, KOHGlycerol, sodium/potassium stearateSoap production, analytical chemistry
Acidic HydrolysisH2SO4, HClGlycerol, stearic acidAnalytical chemistry, lipid studies

These hydrolysis reactions are important in both analytical studies of 3-stearoyl-sn-glycerol and its metabolism in biological systems.

Biological Significance

Role in Lipid Metabolism

In biological systems, 3-stearoyl-sn-glycerol serves as an intermediate in triglyceride synthesis and lipid metabolism pathways. It functions as a precursor in the stepwise acylation process leading to diacylglycerols and triacylglycerols, which are essential energy storage molecules.

Metabolic RoleProcessSignificance
IntermediateTriglyceride synthesisEnergy storage
SignalingMembrane signalingCell communication
SubstrateLipid metabolismMetabolic regulation

The stereospecific nature of 3-stearoyl-sn-glycerol is crucial for recognition by enzymatic systems involved in these metabolic pathways, highlighting the importance of its specific stereochemical configuration.

Enzymatic Interactions

3-Stearoyl-sn-glycerol exhibits significant interactions with enzymes involved in lipid metabolism:

EnzymeInteractionBiological Significance
Phospholipase A2InhibitionAnti-inflammatory potential
AcyltransferasesSubstrateSynthesis of complex lipids
LipasesSubstrateLipid digestion and metabolism

Notably, 3-stearoyl-sn-glycerol shows phospholipase A2 inhibitory activities, which makes it valuable in biochemical research related to lipid metabolism and inflammatory processes . This inhibitory activity has potential implications for developing anti-inflammatory agents and understanding lipid-mediated signaling pathways.

Research Findings

Monolayer Studies

Detailed studies using grazing-incidence X-ray diffraction (GIXD) have revealed important structural characteristics of 3-stearoyl-sn-glycerol in monolayers:

ConditionLattice StructureResearch Technique
2-50 mN/m surface pressureOblique or orthorhombic latticesGrazing-incidence X-ray diffraction
5-151°C temperature rangeTemperature-dependent phase transitionsThermal analysis

These studies demonstrate that 3-stearoyl-sn-glycerol monolayers exhibit distinct lattice parameters that vary with surface pressure and temperature, forming either oblique or orthorhombic lattices depending on the specific conditions. This behavior is significant for understanding how the compound interacts with biological membranes and interfaces.

Optical Rotation Studies

Research on the optical rotation properties of 3-stearoyl-sn-glycerol has revealed complex behavior:

ConcentrationOptical Rotation BehaviorImplications
Low concentrationsNo amplification effectChallenges in optical purity assessment
Variable concentrationsSign changes with dilutionRisk in absolute configuration assignment

A systematic study investigating the optical rotation of 3-stearoyl-sn-glycerol found that, contrary to some reports suggesting an amplifying effect at low concentrations, no such enhancement occurs . More significantly, the research demonstrated that the sign of specific rotation for 3-stearoyl-sn-glycerol can change with dilution, highlighting the risks associated with relying on single-point optical rotation data for assigning absolute configurations .

Structural Comparisons

Comparative studies of 3-stearoyl-sn-glycerol with related compounds provide insights into structure-function relationships:

CompoundStructural DifferenceFunctional Implications
1-Stearoyl-sn-glycerolPositional isomerDifferent enzymatic recognition
2-Arachidonoyl glycerolDifferent fatty acid chainAltered membrane interactions
1,2-Dioleoyl-3-stearoyl-sn-glycerolComplex triacylglycerolDifferent thermodynamic properties

These structural comparisons reveal how positional isomerism and acyl chain variations influence physical properties, biological activities, and membrane interactions . For example, studies of the binary phase behavior of mixed acylglycerols containing stearoyl groups show distinct thermodynamic properties dependent on the position of the stearoyl group .

Applications and Uses

Research Applications

3-Stearoyl-sn-glycerol serves various research purposes:

ApplicationPurposeResearch Field
Lipid bilayer studiesModel compoundMembrane biophysics
Metabolic pathway investigationIntermediate compoundLipid biochemistry
Phospholipase inhibition studiesActive compoundEnzymology

In biochemical research, it serves as a precursor for synthesizing phosphatidylinositol derivatives, including phosphatidylinositol 3,4,5-trisphosphate [PtdIns(3,4,5)P3] and its diastereoisomers . These derivatives are critical for studying signal transduction pathways and cellular regulation mechanisms.

Analytical Standards

The compound is valuable as an analytical standard:

Analytical PurposeTechniqueSignificance
Chromatographic standardHPLC, GCIdentification of acylglycerols
Mass spectrometry referenceMS/MSLipid profiling
Stereochemical referencePolarimetryChirality studies

Its well-defined structure and stereochemistry make it useful for developing and validating analytical methods for lipid analysis, particularly in complex biological samples .

Natural Occurrence

3-Stearoyl-sn-glycerol has been detected in various natural sources:

OrganismTissue/ComponentDetection Method
Cortinarius lucorumWhole fungusChromatographic analysis
Saururus chinensisPlant extractMass spectrometry

These natural occurrences suggest potential ecological and physiological roles for the compound in different biological systems . The presence of 3-stearoyl-sn-glycerol in diverse organisms indicates its fundamental role in lipid metabolism across different species.

Comparison with Related Compounds

The structural and functional properties of 3-stearoyl-sn-glycerol can be best understood through comparison with related compounds:

CompoundMolecular FormulaKey Structural DifferenceFunctional Distinction
3-Stearoyl-sn-glycerolC21H42O4Stearoyl at sn-3 positionMonoacylglycerol
1-Stearoyl-sn-glycerolC21H42O4Stearoyl at sn-1 positionEnantiomer
1,2-Dioleoyl-3-stearoyl-sn-glycerolC57H106O6Additional oleoyl groups at sn-1 and sn-2Triacylglycerol
2-Linoleoyl-3-stearoyl-sn-glycerolC39H72O5Linoleoyl group at sn-2 positionDiacylglycerol

These comparisons reveal how the position and nature of acyl groups influence physical properties, molecular interactions, and biological functions . For instance, the enantiomeric relationship between 3-stearoyl-sn-glycerol and 1-stearoyl-sn-glycerol results in distinct chirality-dependent behaviors in biological systems, despite their identical molecular formulas.

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